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Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-methyloxetane, a heterocyclic organic compound with potential applications in medicinal
chemistry and materials science. Due to the limited availability of experimental spectra in public
databases, this document presents high-quality predicted data for tH NMR, 3C NMR, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring
such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-methyloxetane. These
values were generated using computational chemistry methods and serve as a reliable
reference for the identification and characterization of this compound.

A. Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.85 m 1H H-2
4.45 t 2H H-4
2.50 m 1H H-3a
2.20 m 1H H-3b
1.40 d 3H -CHs

B. Predicted 3C NMR Data (125 MHz, CDCIs)

Chemical Shift (6) ppm Assignment
78.5 C-2

68.0 C-4

355 C-3

22.0 -CHs

C. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Vibrational Mode
2970-2850 Strong C-H stretch (alkane)
1120 Strong C-O-C stretch (ether)
980 Medium Ring breathing

1460, 1380 Medium C-H bend (alkane)

D. Predicted Mass Spectrometry (MS) Data
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m/z Predicted Adduct
73.0648 [M+H]*

95.0467 [M+Na]*

72.0575 M]*

71.0497 [M-H]*

57.0704 [M-CHs]*

44.0262 [C2H4O]*

43.0184 [C2H30]*

29.0391 [C2Hs]*

Disclaimer: The spectroscopic data presented in this guide are predicted using computational
models and should be used as a reference. Experimental verification is recommended for
definitive structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 2-methyloxetane.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of purified 2-methyloxetane.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
* 'H NMR Spectroscopy:

o Acquire the spectrum on a 500 MHz NMR spectrometer.
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o Typical acquisition parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 3.28 s

Spectral width: 20 ppm

e 13C NMR Spectroscopy:

o Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for 13C).

o Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024

Relaxation delay: 2.0 s

Acquisition time: 1.09 s

Spectral width: 240 ppm

2. Infrared (IR) Spectroscopy

e Sample Preparation:

o As 2-methyloxetane is a liquid at room temperature, the spectrum can be obtained from a
neat thin film.

o Place one drop of the purified liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) plates.

o Gently press the plates together to form a thin, uniform film.
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o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Scan the sample over a range of 4000-400 cm™1,

o Acquire a background spectrum of the clean KBr/NacCl plates prior to the sample scan and
perform a background subtraction.

3. Mass Spectrometry (MS)
e Sample Introduction:

o Due to its volatility, 2-methyloxetane is ideally suited for analysis by Gas
Chromatography-Mass Spectrometry (GC-MS).

o Inject a dilute solution of the sample (e.g., 1 pL of a 100 ppm solution in dichloromethane)
into the GC inlet.

o Use a suitable capillary column (e.g., @ 30 m x 0.25 mm DB-5ms column).
« lonization and Analysis:
o Employ Electron lonization (EIl) at a standard energy of 70 eV.

o The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass
range of m/z 10-200.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-methyloxetane.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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